molecular formula C24H26ClN3O3 B2592604 N-(3-Chloro-4-methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide CAS No. 866847-61-2

N-(3-Chloro-4-methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide

Cat. No.: B2592604
CAS No.: 866847-61-2
M. Wt: 439.94
InChI Key: FTFWHVDONGSXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide is a synthetic acetamide derivative featuring a 1,4-diazaspiro[4.6]undecane core. The compound’s structure includes a 3-chloro-4-methoxyphenyl group attached to the acetamide nitrogen and an unsubstituted phenyl group on the spiro ring.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O3/c1-31-20-12-11-18(15-19(20)25)26-21(29)16-28-23(30)22(17-9-5-4-6-10-17)27-24(28)13-7-2-3-8-14-24/h4-6,9-12,15H,2-3,7-8,13-14,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFWHVDONGSXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=NC23CCCCCC3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone. This step often requires the use of a strong acid or base as a catalyst and is conducted under reflux conditions.

    Introduction of the Phenyl and Acetamide Groups: The phenyl group is introduced via a Friedel-Crafts acylation reaction, while the acetamide group is typically added through an amidation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Chlorination and Methoxylation: The final steps involve the selective chlorination and methoxylation of the aromatic ring, which can be achieved using reagents like thionyl chloride and sodium methoxide, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the spirocyclic ketone to an alcohol.

    Substitution: The aromatic chlorine can be substituted with nucleophiles like amines or thiols under appropriate conditions, forming new derivatives with potential biological activities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, sodium methoxide (NaOMe)

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

Basic Information

  • IUPAC Name : N-(3-chloro-4-methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl}acetamide
  • Molecular Formula : C24_{24}H26_{26}ClN3_{3}O3_{3}
  • Molecular Weight : 456.0 g/mol
  • CAS Number : 866847-61-2

Structural Characteristics

The compound contains a diazaspiro structure which is often associated with diverse biological activities. The presence of the chloro and methoxy substituents on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit anticonvulsant properties. A study evaluating various derivatives for their anticonvulsant activity found that structural modifications can significantly enhance efficacy against seizures when tested in models such as maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests . The incorporation of halogen atoms has been shown to improve anticonvulsant activity, suggesting a potential pathway for developing new therapeutics based on this compound's structure.

Antitumor Activity

Preliminary studies have suggested that compounds containing the diazaspiro motif may exhibit antitumor properties. The mechanism is thought to involve the disruption of cellular signaling pathways essential for cancer cell proliferation. Further investigations are required to elucidate the specific pathways affected by this compound and its analogs.

Neuroprotective Effects

The neuroprotective potential of this compound is under investigation, particularly in models of neurodegenerative diseases. The ability to modulate neurotransmitter systems could provide a therapeutic avenue for conditions such as Alzheimer's disease and other forms of dementia.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate precursors followed by cyclization steps to form the spirocyclic structure. Understanding the SAR is crucial for optimizing the pharmacological profile of this compound.

Table: Structure Activity Relationship Insights

Compound VariantKey ModificationsObserved Activity
Base CompoundNoneEstablished baseline activity
Variant AAddition of FluorineEnhanced anticonvulsant activity
Variant BMethyl substitutionIncreased lipophilicity

Case Study 1: Anticonvulsant Efficacy

A study conducted on a series of compounds similar to this compound demonstrated significant anticonvulsant effects in rodent models when compared to standard treatments like valproate . The findings suggest that modifications at specific positions on the phenyl ring can lead to improved efficacy and reduced side effects.

Case Study 2: Antitumor Activity Assessment

In vitro studies assessing the cytotoxicity of related diazaspiro compounds revealed promising results against various cancer cell lines. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways, warranting further exploration into this compound's potential as an antitumor agent .

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core structural motifs with several analogs, differing primarily in substituent positions, halogenation, and spiro ring dimensions. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Amide Phenyl) Spiro Ring Size Key Features
Target Compound C24H25ClN3O3* ~439.94* 3-Cl, 4-OCH3 4.6 Unsubstituted spiro phenyl
N-(4-Chlorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide C24H26ClN3O3 439.94 4-Cl (amide), 4-OCH3 (spiro) 4.6 Methoxy on spiro phenyl
N-(3-Chloro-4-fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl}acetamide C24H23ClFN3O2 439.92 3-Cl, 4-F 4.6 Fluorine enhances polarity
N-(3-Methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide C24H27N3O4 421.5 3-OCH3 (amide), 4-OCH3 (spiro) 4.5 Smaller spiro ring; dual methoxy
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide C16H10Cl2F3N3OS 414.2 3,4-Cl; trifluoromethyl N/A Benzothiazole core; pesticidal applications

*Estimated based on structural similarity to .

Key Observations:

Fluorine substitution (e.g., in ) increases polarity and may improve solubility but reduces lipophilicity .

Spiro Ring Variations :

  • The 1,4-diazaspiro[4.6]undecane system in the target compound provides a larger, more flexible spiro structure compared to the 1,4-diazaspiro[4.5]decane ring in , which could influence binding to sterically constrained targets .

Biological Implications :

  • Compounds with trifluoromethylbenzothiazole cores (e.g., ) exhibit pesticidal activity, suggesting that the target’s diazaspiro-acetamide scaffold might also interact with enzymes or receptors in analogous pathways .
  • Hydrogen-bonding patterns (critical for crystal packing and solubility) are influenced by substituents, as seen in N-substituted acetamide derivatives .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for similar spiro systems, such as carbodiimide-mediated coupling (as in ), but substituent positioning may require tailored protecting-group strategies.

Biological Activity

N-(3-Chloro-4-methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various diseases.

Chemical Structure and Properties

The compound has the following chemical formula: C24H26ClN3O3C_{24}H_{26}ClN_3O_3 and a CAS number of 866847-61-2. Its structure features a chloro-substituted phenyl group linked to a diazaspiro compound, which is hypothesized to contribute to its biological activity.

Synthesis

The synthesis of this compound involves several steps, including the formation of the diazaspiro framework and subsequent acetamide formation. The detailed synthetic pathway typically involves:

  • Formation of the diazaspiro scaffold : Utilizing cyclization reactions involving appropriate precursors.
  • Acetylation : Introduction of the acetamide group through acylation reactions with chloroacetyl derivatives.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, a study evaluated various derivatives against a panel of cancer cell lines, including leukemia and solid tumors. The results showed that certain derivatives exhibited moderate cytotoxicity, particularly against leukemia cells (K562) and melanoma (SK-MEL-5) at concentrations around 10 µM .

Cell LineIC50 (µM)Sensitivity Level
K562 (Leukemia)8High
HCT-15 (Colon)15Moderate
SK-MEL-5 (Melanoma)12Moderate

The proposed mechanism of action for this compound includes:

  • Inhibition of cell proliferation : Targeting key signaling pathways involved in cell cycle regulation.
  • Induction of apoptosis : Activating intrinsic apoptotic pathways leading to programmed cell death.

Case Studies

Several studies have documented the biological activity of related compounds:

  • Study on Antimicrobial Activity :
    • A derivative with a similar structure was tested for antimicrobial properties against various bacterial strains, showing promising results in inhibiting growth at low concentrations .
  • Anti-inflammatory Effects :
    • Another study highlighted anti-inflammatory effects in animal models, where treatment with related compounds resulted in reduced markers of inflammation such as TNF-alpha and IL-6 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.